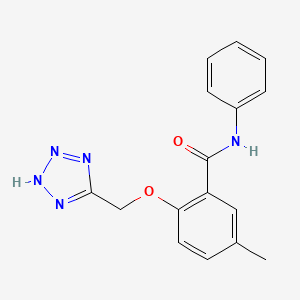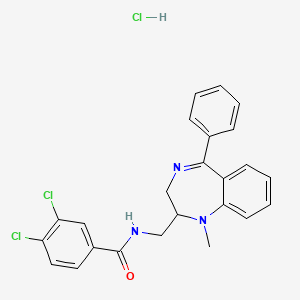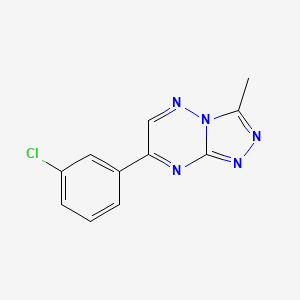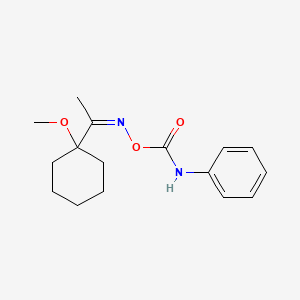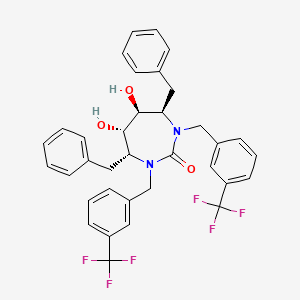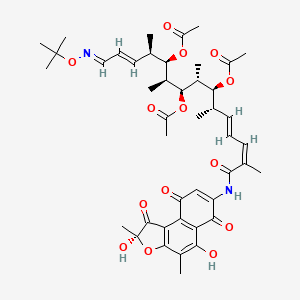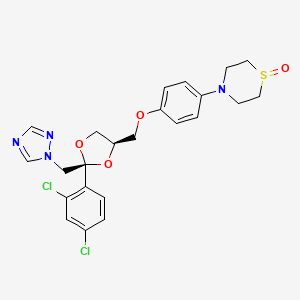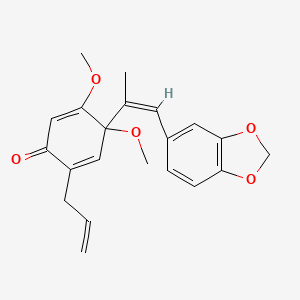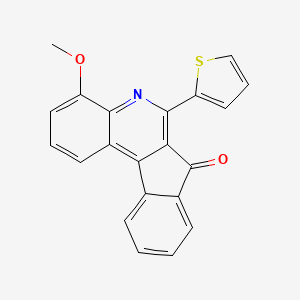
Dibutyl cyclohex-4-ene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl cyclohex-4-ene-1,2-dicarboxylate: is an organic compound with the molecular formula C16H26O4 . It is a diester derived from cyclohexene and butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutyl cyclohex-4-ene-1,2-dicarboxylate can be synthesized through the esterification of cyclohex-4-ene-1,2-dicarboxylic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The process includes the use of large-scale reactors and distillation units to separate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Dibutyl cyclohex-4-ene-1,2-dicarboxylate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Cyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Dibutyl cyclohexane-1,2-dicarboxylate.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
Applications De Recherche Scientifique
Chemistry: Dibutyl cyclohex-4-ene-1,2-dicarboxylate is used as a plasticizer in polymer chemistry. It enhances the flexibility and durability of polymers.
Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme activity.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of various pharmaceutical intermediates.
Industry: It is widely used in the production of coatings, adhesives, and sealants due to its excellent plasticizing properties.
Mécanisme D'action
The mechanism of action of dibutyl cyclohex-4-ene-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is crucial in applications where enhanced flexibility and durability are required.
Comparaison Avec Des Composés Similaires
- Bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate
- Diethyl cyclohex-4-ene-1,2-dicarboxylate
- Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Comparison:
- Bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate has similar plasticizing properties but with different alkyl groups, leading to variations in flexibility and compatibility with different polymers.
- Diethyl cyclohex-4-ene-1,2-dicarboxylate is another ester with shorter alkyl chains, which may result in different solubility and plasticizing efficiency.
- Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate contains epoxy groups, making it useful in applications requiring cross-linking and enhanced mechanical properties.
Dibutyl cyclohex-4-ene-1,2-dicarboxylate stands out due to its balanced properties, making it a versatile choice for various industrial and research applications.
Propriétés
Numéro CAS |
37981-16-1 |
|---|---|
Formule moléculaire |
C16H26O4 |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
dibutyl cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H26O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-8,13-14H,3-6,9-12H2,1-2H3 |
Clé InChI |
ANOXPYCDNXHEEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1CC=CCC1C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



